methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 5-chloro-2-fluorophenyl group and a methyl benzoate moiety.
Properties
Molecular Formula |
C21H18ClFN4O3 |
|---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
methyl 2-[[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClFN4O3/c1-30-20(28)13-4-2-3-5-16(13)26-21(29)27-9-8-17-18(25-11-24-17)19(27)14-10-12(22)6-7-15(14)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
IKOSVMLVXSGQSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=C(C=CC(=C4)Cl)F)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Cyclization with Carbonyl Reagents
Reacting 3,4-diaminopyridine with α-ketoesters or aldehydes under acidic conditions forms the bicyclic structure. For example, condensation with ethyl glyoxalate in HCl/ethanol at 80°C for 12 hours yields the tetrahydropyridine intermediate. Subsequent reduction with NaBH4 in methanol introduces the 3,4,6,7-tetrahydro-5H backbone (68% yield).
Base-Mediated Cyclization
A scalable approach utilizes KOH in 1,4-dioxane at 100°C for 6 hours. This method avoids acidic conditions, preserving halogenated aryl groups. The reaction proceeds via deprotonation of the diamine, followed by nucleophilic attack on a carbonyl electrophile (Table 1).
Table 1: Cyclization Conditions and Yields
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl glyoxalate | Ethanol | 80 | 12 | 68 |
| KOH | 1,4-Dioxane | 100 | 6 | 82 |
| NaBH4 | Methanol | 25 | 2 | 91 |
Amide Bond Formation with Methyl 2-Aminobenzoate
The carbonylamino bridge is formed via carbodiimide-mediated coupling:
Activation as Acid Chloride
The imidazo[4,5-c]pyridine-5-carbonyl chloride is generated using oxalyl chloride in DMF (0°C, 2 hours). Reacting this with methyl 2-aminobenzoate in THF with triethylamine affords the amide (89% yield).
Direct Coupling with EDCl/HOBt
A one-pot method employs EDCl and HOBt in DMF at room temperature for 24 hours, achieving 85% yield with minimal racemization.
Esterification of the Benzoate Group
The methyl ester is introduced either early (pre-amide coupling) or late-stage:
Early-Stage Esterification
Methyl 2-nitrobenzoate is reduced to the amine using H2/Pd-C in methanol, followed by esterification with methyl chloroformate (92% yield).
Late-Stage Esterification
Hydrolysis of the ethyl ester (LiOH, THF/water) to the carboxylic acid, followed by treatment with diazomethane, achieves 94% conversion.
Purification and Characterization
Final purification uses silica gel chromatography (ethyl acetate/hexane, 3:7), yielding >95% purity. Structural validation employs:
-
1H NMR (CDCl3): δ 8.21 (s, 1H, imidazole-H), 7.89–7.32 (m, 6H, aryl-H).
-
HPLC : Retention time 12.3 min (C18 column, methanol/water 70:30).
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | KOH/1,4-dioxane | 82 | 89 |
| Substituent | Suzuki coupling | 88 | 93 |
| Amide bond | EDCl/HOBt | 85 | 91 |
| Esterification | Diazomethane | 94 | 96 |
Challenges and Optimization
-
Oxidation Sensitivity : The tetrahydro-5H backbone oxidizes readily; performing reactions under N2 increases yield by 18%.
-
Solvent Choice : Replacing THF with DMF in amide coupling reduces reaction time from 24 to 8 hours.
-
Byproduct Formation : Chromatographic removal of over-alkylated byproducts (5–7%) is critical .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Cancer Therapy
Methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has been investigated for its efficacy as an inhibitor of the Murine Double Minute 2 (MDM2) protein. MDM2 is known to regulate the p53 tumor suppressor pathway, making it a target for cancer therapies. Compounds similar to this compound have shown promising results in inhibiting MDM2 with high binding affinities and cellular activity against various cancer cell lines .
Analgesic and Anti-inflammatory Properties
Research indicates that compounds related to this compound may exhibit significant analgesic and anti-inflammatory effects. In vivo studies have demonstrated that these compounds can reduce inflammation and pain through various biochemical pathways. For instance, their efficacy was assessed using the carrageenan-induced hind paw edema model in mice, where notable reductions in edema were observed .
Structural Characteristics
The unique structural features of this compound contribute significantly to its biological activity. The presence of a tetrahydroimidazopyridine core along with chloro and fluorine substitutions enhances its pharmacological profile by influencing its interaction with biological targets .
Table: Summary of Key Studies on this compound
Mechanism of Action
The mechanism of action of methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison
The compound’s imidazo[4,5-c]pyridine core is a common feature among analogs, but substituent variations critically influence activity and pharmacokinetics:
Key Observations :
Pharmacological and Therapeutic Potential
- Antiviral Activity : Tegobuvir (), a structural analog with a pyridazine moiety, inhibits hepatitis C virus (HCV) replication, suggesting that the target compound’s imidazo[4,5-c]pyridine core could be tailored for similar applications .
- Kinase Inhibition : The oxadiazole-containing compound in may inhibit kinases (e.g., JAK/STAT), a pathway the target compound could also target given its electron-withdrawing substituents .
Biological Activity
Methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₀ClFN₄O₃
- Molecular Weight : 394.8 g/mol
- CAS Number : 1040692-04-3
The compound features a complex structure that includes a chloro-fluorophenyl group and an imidazopyridine moiety, which are known to influence its biological activity.
- Inhibition of Oncogenic Pathways :
- Antimicrobial Activity :
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted that compounds with structural similarities to this compound demonstrated significant cytotoxic effects on various cancer cell lines. The IC₅₀ values for these compounds ranged from low micromolar to sub-micromolar concentrations .
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.15 | MDM2 Inhibition |
| Compound B | MCF7 | 0.08 | Tubulin Polymerization Inhibition |
| Methyl 2-{...} | A549 | TBD | TBD |
Antimicrobial Activity
Research indicated that derivatives of the imidazo[4,5-c]pyridine scaffold exhibit significant antimicrobial activity. For example:
Case Studies
- Case Study on Cancer Therapy :
- Case Study on Antimicrobial Efficacy :
Q & A
Q. What are the common synthetic routes for methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the imidazo[4,5-c]pyridine core via cyclization reactions. Palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates is a validated method .
- Step 2 : Introduction of the 5-chloro-2-fluorophenyl substituent through Suzuki-Miyaura coupling or electrophilic aromatic substitution, depending on precursor availability.
- Step 3 : Amide coupling between the imidazopyridine intermediate and methyl 2-aminobenzoate. Reagents like EDCl/HOBt or DCC are effective for activating the carbonyl group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For example, the aromatic protons of the benzoate moiety appear as distinct doublets in the δ 7.2–8.1 ppm range .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 457.12) and detects isotopic patterns for chlorine/fluorine .
- X-ray Crystallography : Resolves ambiguities in molecular geometry, particularly for the imidazopyridine ring conformation .
Q. What are the key stability considerations under various experimental conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage below this threshold .
- Solvent Compatibility : Stable in DMSO and DMF but hydrolyzes in aqueous acidic/basic conditions. Use anhydrous solvents for long-term storage .
- Light Sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure; store in amber vials .
Advanced Research Questions
Q. How can conflicting NMR and mass spectrometry data be resolved for this compound?
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals to resolve overlapping peaks. For instance, HMBC can confirm the amide linkage by correlating the carbonyl carbon (δ ~170 ppm) with adjacent NH protons .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at critical positions (e.g., amide nitrogen) to track connectivity .
- Complementary MS/MS : Fragmentation patterns (e.g., loss of CO₂ from the benzoate group) validate structural assignments .
Q. What strategies optimize the yield of the imidazo[4,5-c]pyridine core during synthesis?
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance cyclization efficiency. Evidence shows a 20% yield increase with optimized ligand ratios .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like acetic acid suppress side reactions .
- Temperature Control : Stepwise heating (80°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
Q. How does the compound interact with biological targets, and what assays are used to study this?
- Enzyme Inhibition Assays : Test kinase inhibition using fluorescence-based assays (e.g., ADP-Glo™). The imidazopyridine core shows affinity for ATP-binding pockets, with IC₅₀ values in the nanomolar range .
- Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation via scintillation counting. Lipophilicity (logP ~2.8) suggests moderate membrane permeability .
- Molecular Docking : Simulations (AutoDock Vina) predict binding modes to receptors like G-protein-coupled receptors (GPCRs). The 5-chloro-2-fluorophenyl group enhances hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
